4-Ethylhexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylhexan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the fourth carbon of a hexane chain, with an amine group at the first carbon position The hydrochloride form indicates that it is a salt formed by the reaction of 4-ethylhexan-1-amine with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexan-1-amine hydrochloride can be achieved through several methods. One common approach is the reductive amination of 4-ethylhexanal with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed
Major Products Formed:
Oxidation: Nitroso, nitro, or imine derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, or other substituted derivatives
Scientific Research Applications
4-Ethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of polymers, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-ethylhexan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, the compound may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-Methylhexan-1-amine hydrochloride
- 4-Propylhexan-1-amine hydrochloride
- 4-Butylhexan-1-amine hydrochloride
Comparison: 4-Ethylhexan-1-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets .
Properties
Molecular Formula |
C8H20ClN |
---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
4-ethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-8(4-2)6-5-7-9;/h8H,3-7,9H2,1-2H3;1H |
InChI Key |
MVKJQTNGIHQNOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.